Cas no 637322-45-3 (N-(2-{1-(2-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}ethyl)acetamide)
N-(2-{1-(2-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}ethyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-{1-(2-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}ethyl)acetamide
- N-[2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide
- N-(2-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethyl)acetamide
- N-(2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide
- N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide
- AKOS000565444
- SR-01000908794
- 637322-45-3
- AB00674489-01
- Z57115479
- SR-01000908794-1
- F1501-0030
-
- Inchi: 1S/C18H18ClN3O/c1-13(23)20-11-10-18-21-16-8-4-5-9-17(16)22(18)12-14-6-2-3-7-15(14)19/h2-9H,10-12H2,1H3,(H,20,23)
- InChI Key: KPJPJYOUBHQCOQ-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1CN1C2C=CC=CC=2N=C1CCNC(C)=O
Computed Properties
- Exact Mass: 327.1138399g/mol
- Monoisotopic Mass: 327.1138399g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 406
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 46.9Ų
N-(2-{1-(2-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}ethyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1501-0030-2μmol |
N-(2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide |
637322-45-3 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F1501-0030-5μmol |
N-(2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide |
637322-45-3 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1501-0030-10μmol |
N-(2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide |
637322-45-3 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1501-0030-1mg |
N-(2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide |
637322-45-3 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F1501-0030-2mg |
N-(2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide |
637322-45-3 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F1501-0030-3mg |
N-(2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide |
637322-45-3 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1501-0030-4mg |
N-(2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide |
637322-45-3 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F1501-0030-5mg |
N-(2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide |
637322-45-3 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1501-0030-10mg |
N-(2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide |
637322-45-3 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
N-(2-{1-(2-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}ethyl)acetamide Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on N-(2-{1-(2-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}ethyl)acetamide
Professional Introduction to N-(2-{1-(2-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}ethyl)acetamide and CAS No. 637322-45-3
N-(2-{1-(2-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by the CAS number 637322-45-3, belongs to a class of molecules that exhibit promising biological activities. The structural complexity of this compound, characterized by its benzodiazole and acetamide moieties, makes it a subject of intense study for potential therapeutic applications.
The benzodiazole core is a well-known pharmacophore that is frequently incorporated into drugs due to its ability to modulate central nervous system activity. Specifically, the presence of a 1H-1,3-benzodiazol-2-yl group in the structure of N-(2-{1-(2-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}ethyl)acetamide suggests that it may possess anxiolytic, sedative, or muscle relaxant properties. These properties are particularly relevant in the context of treating disorders such as anxiety, insomnia, and epilepsy.
The compound's acetamide functional group further enhances its potential as a pharmaceutical agent. Acetamides are known to be bioisosteric with amides and are often used in drug design due to their favorable pharmacokinetic properties. The combination of the benzodiazole and acetamide moieties in N-(2-{1-(2-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}ethyl)acetamide may contribute to its unique pharmacological profile.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. These tools have been instrumental in understanding the interactions between N-(2-{1-(2-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}ethyl)acetamide and its target proteins. For instance, studies using molecular dynamics simulations have revealed that this compound can bind effectively to GABA-A receptors, which are crucial for mediating inhibitory neurotransmission in the brain.
In vitro studies have demonstrated that N-(2-{1-(2-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}ethyl)acetamide exhibits potent anxiolytic effects. These findings are supported by experiments conducted on animal models, where the compound showed significant reductions in behaviors associated with anxiety. The mechanism of action appears to involve enhanced GABAergic neurotransmission, which is consistent with the known effects of benzodiazole derivatives.
The synthesis of N-(2-{1-(2-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}ethyl)acetamide involves multi-step organic reactions that require precise control over reaction conditions. The presence of sensitive functional groups such as chloro and amide moieties necessitates careful optimization to ensure high yields and purity. Advances in synthetic methodologies have made it possible to produce this compound on a scalable basis, which is essential for further preclinical and clinical development.
One of the key challenges in developing new pharmaceuticals is predicting their metabolic stability and potential side effects. Metabolomic studies have been employed to assess how N-(2-{1-(2-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is processed by the body. These studies have identified several metabolites that could be formed through enzymatic degradation. Understanding these metabolic pathways is crucial for designing drugs that are both effective and safe.
The potential therapeutic applications of N-(2-{1-(2-chlorophenyl)methyl-1H-1,3-benzodiazol-2-ylyl}ethyl)acetamide extend beyond anxiolytic uses. Preliminary research suggests that it may also have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of this compound to modulate neuronal activity could be beneficial in mitigating the cognitive decline associated with these conditions.
As interest in targeted therapies grows, researchers are exploring ways to enhance the selectivity of N-(2-{1-(2-chlorophenyl)methyl-H)-benzodiazol-[email protected] -[email protected] -[email protected] -[email protected] -[email protected] -[email protected] -[email protected] -[email protected] -[email protected] -[email protected] -[email protected] -[email protected] -[email protected]. One approach involves derivatization of the benzodiazole core to improve binding affinity while minimizing off-target effects. Such modifications could lead to compounds with improved efficacy and reduced side effects.
The role of N-(cas no637322453) in drug discovery is exemplified by its incorporation into novel therapeutic agents. By leveraging structural biology and high-throughput screening techniques, researchers can identify derivatives with enhanced pharmacological profiles. This iterative process of design、synthesis、and evaluation is critical for developing next-generation pharmaceuticals that address unmet medical needs.
In conclusion,N-(N-(cas no637322453))-acetylamide is a promising compound with significant potential in the treatment of neurological disorders。 Its unique structural features, combined with recent advances in drug design, position it as a valuable candidate for further development。 As research continues,it is expected that additional insights into its mechanism of action and therapeutic applications will emerge, paving the way for new treatments that improve patient outcomes。
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